Biochemical Binding Affinity: Picomolar Potency Advantage of AMG-397
In a TR-FRET assay measuring direct binding to the BH3-binding groove of MCL-1, AMG-397 demonstrates a Ki of 15 pM, which is an 8.7-fold improvement in affinity over its predecessor and closest analog, AMG-176 (Ki = 130 pM) [1]. This level of potency is also substantially greater than that of the clinical-stage intravenous inhibitor AZD5991 (Ki = 130 pM) [2].
| Evidence Dimension | Biochemical binding affinity (Ki) for human MCL-1 |
|---|---|
| Target Compound Data | Ki = 15 pM |
| Comparator Or Baseline | AMG-176: Ki = 130 pM; AZD5991: Ki = 130 pM |
| Quantified Difference | Approximately 8.7-fold more potent than AMG-176 and AZD5991. |
| Conditions | Time-resolved fluorescence resonance energy transfer (TR-FRET) assay. |
Why This Matters
For researchers, a lower Ki value indicates a higher binding affinity, requiring less compound to occupy the same fraction of the target, which can be crucial for achieving complete target engagement in cellular and in vivo assays and can provide a wider therapeutic window.
- [1] Caenepeel, S., Karen, R., Belmontes, B., Verlinsky, A., Tan, H., Yang, Y., Chen, X., Li, K., Allen, J., Wahlstrom, J., Canon, J., Coxon, A., & Hughes, P. (2020). Abstract 6218: Discovery and preclinical evaluation of AMG 397, a potent, selective and orally bioavailable MCL1 inhibitor. Cancer Research, 80(16_Supplement), 6218. View Source
- [2] Pappalardo, A., et al. (2021). Table 1: Binding affinity of compounds... Nature Communications Medicine, 3, 154. View Source
